3-Ethyl-2,4-dimethylpentan-3-ol

Description

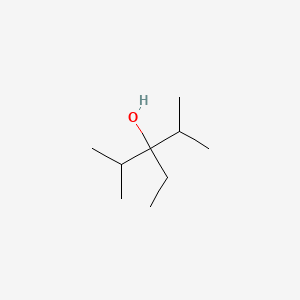

3-Ethyl-2,4-dimethylpentan-3-ol (CAS: 3970-59-0) is a tertiary alcohol with the molecular formula C₉H₂₀O and an average molecular mass of 144.258 g/mol . Its structure features a hydroxyl group bonded to a central carbon (C3) that is connected to three alkyl groups: an ethyl group and two methyl groups at positions 2 and 4 (Figure 1). This branching results in significant steric hindrance, influencing its physical and chemical behavior.

Properties

IUPAC Name |

3-ethyl-2,4-dimethylpentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-9(10,7(2)3)8(4)5/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPYIRQFCOFLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)(C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282903 | |

| Record name | 3-ethyl-2,4-dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-59-0 | |

| Record name | 3-Pentanol,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-2,4-dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-3-one with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

Preparation of Grignard Reagent: Ethyl bromide is reacted with magnesium in anhydrous ether to form ethylmagnesium bromide.

Grignard Reaction: The ethylmagnesium bromide is then added to 2,4-dimethylpentan-3-one, resulting in the formation of this compound after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert it to alkanes using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 or PBr3 in the presence of pyridine.

Major Products

Oxidation: 3-Ethyl-2,4-dimethylpentan-3-one or corresponding carboxylic acids.

Reduction: 3-Ethyl-2,4-dimethylpentane.

Substitution: 3-Ethyl-2,4-dimethylpentyl chloride or bromide.

Scientific Research Applications

3-Ethyl-2,4-dimethylpentan-3-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.

Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and binding affinity. The pathways involved may include oxidation-reduction reactions and nucleophilic substitution, depending on the specific application .

Comparison with Similar Compounds

Key Properties :

- IUPAC Name : 3-Ethyl-2,4-dimethylpentan-3-ol

- Synonyms: 3-Ethyl-2,4-dimethyl-3-pentanol, 2,4-Dimethyl-3-ethyl-3-pentanol

- Chemical Class : Tertiary alcohol (three alkyl groups attached to the hydroxyl-bearing carbon).

Tertiary alcohols like this compound are typically less reactive in oxidation and nucleophilic substitution reactions due to steric and electronic effects. However, they may serve as solvents or intermediates in specialized syntheses.

Comparison with Structurally Similar Compounds

The following table and analysis compare this compound with analogs in terms of structure, properties, and applications.

Structural and Functional Insights :

Branching and Steric Effects: The ethyl and methyl groups in this compound create a bulky environment around the hydroxyl group, reducing its hydrogen-bonding capacity compared to primary alcohols. This results in lower solubility in polar solvents but higher compatibility with non-polar media . In contrast, 2,4-Dimethylpentan-3-ol (without the ethyl group) has reduced steric bulk, making it more effective as a solvent in hydrogenation reactions where moderate polarity is required .

Chain Length and Physical Properties :

- 3-Ethyl-2-methylhexan-3-ol (hexane backbone) likely has a higher boiling point than the pentane-based target compound due to increased van der Waals interactions .

Reactivity :

- Tertiary alcohols like this compound are resistant to oxidation but may undergo acid-catalyzed dehydration to form alkenes. The presence of multiple alkyl groups could stabilize carbocation intermediates, influencing reaction pathways .

Biological Activity

3-Ethyl-2,4-dimethylpentan-3-ol is a secondary alcohol with the molecular formula and a molecular weight of approximately 144.25 g/mol. This compound features a branched structure characterized by an ethyl group and two methyl groups attached to a pentan-3-ol backbone. The presence of the hydroxyl group (-OH) significantly influences its reactivity and biological activity.

Chemical Structure

The structural formula of this compound can be represented as follows:

This configuration allows for various interactions within biological systems, particularly through hydrogen bonding due to the hydroxyl group.

Pharmacological Properties

While specific pharmacological effects of this compound are not extensively documented, compounds with similar structures often exhibit notable biological activities. These may include:

- Antimicrobial Activity : Similar alcohols have been shown to possess antimicrobial properties, potentially making this compound useful in developing disinfectants or preservatives.

- Metabolic Interactions : The hydroxyl group may facilitate interactions with metabolic pathways, influencing how the body processes various substances.

Interaction Studies

Research indicates that the interactions of this compound with biological systems can be significant. The compound's ability to form hydrogen bonds enhances its solubility and interaction with various biomolecules, which is crucial for understanding its potential therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating branched-chain alcohols found that compounds similar to this compound exhibited varying degrees of antimicrobial activity against common pathogens. Although specific data for this compound was limited, it suggests potential efficacy in inhibiting microbial growth.

- Metabolic Pathway Analysis : Research has shown that secondary alcohols can influence metabolic pathways in microorganisms. For instance, studies on the metabolism of branched alkanes indicated that such compounds could be substrates for specific enzymatic reactions, leading to further investigation into their roles in biotransformation processes.

Toxicological Assessments

Toxicological studies related to similar compounds suggest that while many branched alcohols are generally regarded as safe at low concentrations, higher doses may lead to adverse effects. Continuous research is necessary to establish safe exposure levels and potential toxicological profiles for this compound.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Ethyl-2,4-dimethylpentan-1-ol | C9H20O | Hydroxyl group on the first carbon |

| 2,4-Dimethyl-3-ethylpentane | C9H20 | Lacks hydroxyl group; purely hydrocarbon |

| 3-Pentanol, 2,4-dimethyl | C9H20O | Secondary alcohol with different branching |

This table highlights structural variations that may influence biological activity and chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.